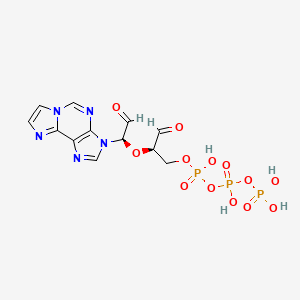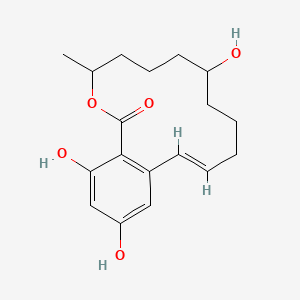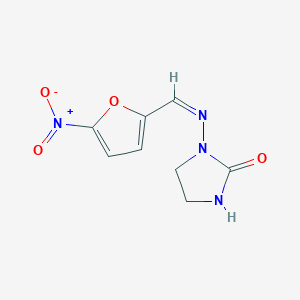
3,5-Dicarboxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,3,5-tricarboxylate(1-) is a tricarboxylic acid monoanion. It is a conjugate base of a benzene-1,3,5-tricarboxylic acid. It is a conjugate acid of a benzene-1,3,5-tricarboxylate(2-).
Applications De Recherche Scientifique
Sulfhydryl Group Determination
3,5-Dicarboxybenzoate derivatives have been utilized in biochemistry, particularly in the quantification of sulfhydryl groups in biological materials. Ellman (1959) developed a water-soluble aromatic disulfide, useful for determining sulfhydryl groups, demonstrating its application in biological samples, including blood, to investigate disulfide bond reactions (Ellman, 1959).
Metal Coordination Chemistry
In organometallic chemistry, derivatives of this compound have been employed as ligands in metal complex formation. Öfele et al. (1993) studied carbenes derived from imidazole and triazole, which react with simple metal carbonyls, indicating the utility of these carbenes, analogous to this compound, in metal-coordination chemistry (Öfele et al., 1993).
Synthesis and Structural Elucidation
In synthetic chemistry, the reduction of similar compounds to this compound has been explored. Ritmaleni et al. (2013) aimed to reduce 3,5-dicholo-4-hydroxybenzoic acid, a compound structurally similar to this compound, highlighting the complexity and unexpected outcomes in such reduction processes (Ritmaleni et al., 2013).
Organostannoxane Macrocycle Networks
In the field of polymer chemistry, this compound derivatives have been utilized in constructing novel network structures. Chandrasekhar et al. (2007) reported the synthesis of a novel 2D network using pyrazole-3,5-dicarboxylic acid, a related compound, with dibenzyltin dichloride, demonstrating the potential of these structures in polymer science (Chandrasekhar et al., 2007).
Electrochemical Synthesis of Derivatives
In green chemistry, this compound analogs have been used in the electrochemical synthesis of compounds. Salehzadeh et al. (2013) demonstrated the electrochemical synthesis of benzoxazole derivatives from 3,5-di-tert-butylcatechol, showcasing an environmentally friendly synthesis method (Salehzadeh et al., 2013).
Propriétés
Formule moléculaire |
C9H5O6- |
|---|---|
Poids moléculaire |
209.13 g/mol |
Nom IUPAC |
3,5-dicarboxybenzoate |
InChI |
InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-1 |
Clé InChI |
QMKYBPDZANOJGF-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)[O-])C(=O)O |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)C(=O)[O-])C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[6-(2,4-Dichlorophenyl)-4-methyl-2-oxo-5-phenylmethoxycarbonyl-1,6-dihydropyrimidin-3-yl]butanoic acid](/img/structure/B1233214.png)
![(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)
![2-(4-cyanophenyl)-N-[(1S,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-methyl-thiazole-5-carboxamide](/img/structure/B1233220.png)



![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)




![[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino N-phenylcarbamate](/img/structure/B1233233.png)
